BenchChemオンラインストアへようこそ!

rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans

Building Block Utility Cross‑Coupling Reactivity Late‑Stage Functionalization

Procure CAS 1807941-93-0 for a trans-configured ACPA featuring a unique 4-bromo-3-fluorophenyl pattern. This dual-halogen scaffold enables sequential diversification (Br for Suzuki coupling; F as 19F NMR probe/metabolic stabilizer) versus mono-halogenated analogues. Bromine also serves as an intrinsic anomalous scatterer for SAD phasing in LSD1 co-crystallography. The 3-fluoro substituent blocks CYP450-mediated hydroxylation, improving in vivo half-life for PK/PD studies. Mandate exact regiochemistry to maintain LSD1/MAO selectivity profiles.

Molecular Formula C9H10BrClFN
Molecular Weight 266.54 g/mol
CAS No. 1807941-93-0
Cat. No. B6265133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans
CAS1807941-93-0
Molecular FormulaC9H10BrClFN
Molecular Weight266.54 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC(=C(C=C2)Br)F.Cl
InChIInChI=1S/C9H9BrFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1
InChIKeyDDRQDHZQDJJSCB-RDNZEXAOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans (CAS 1807941-93-0): A Halogenated trans-Arylcyclopropylamine Building Block for LSD1-Targeted Medicinal Chemistry


rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans (CAS 1807941-93-0) is a chiral, trans-configured cyclopropylamine derivative bearing a 4-bromo-3-fluorophenyl substituent [1]. This compound belongs to the trans-2-arylcyclopropylamine (ACPA) class, a privileged scaffold for inhibiting lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A/B) [2]. The hydrochloride salt form (molecular formula C9H10BrClFN, MW 266.54 g/mol) provides enhanced stability and solubility for research use . Its defining feature is the unique regiochemical combination of bromine and fluorine on the phenyl ring, which enables sequential chemical diversification not achievable with mono‑halogenated or non‑halogenated analogues [3].

Why Tranylcypromine or Monohalogenated ACPAs Cannot Substitute for rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans in LSD1-Focused Research


The trans-2-arylcyclopropylamine pharmacophore is exquisitely sensitive to the electronic and steric properties of the aryl substituent. Published structure–activity relationship (SAR) studies demonstrate that halogen substitution patterns on the phenyl ring dramatically alter both LSD1 inhibitory potency and selectivity over MAO-A/B [1]. The parent compound tranylcypromine (trans-2-phenylcyclopropylamine) is a non‑selective, irreversible inhibitor of both LSD1 and MAOs, which limits its utility in epigenetic studies. Introducing a single bromine or fluorine atom partially addresses selectivity, but the specific 4‑bromo‑3‑fluoro regiochemistry present in CAS 1807941-93-0 is structurally distinct from any commercially prevalent mono‑halogenated ACPA [2]. This dual‑halogen pattern creates a unique electronic environment and provides orthogonal reactive handles (bromine for cross‑coupling; fluorine as a ¹⁹F NMR probe or metabolic stabilizer) that are absent in simpler analogues [3]. Consequently, procurement of the exact 4‑bromo‑3‑fluoro species is mandatory for research programs that require precise SAR exploration, targeted covalent inhibitor design, or late‑stage functionalization of the ACPA scaffold.

Quantitative Differentiation of rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans: Evidence Dimensions vs. Closest Analogues


Dual Halogen Regiochemistry Enables Sequential Cross‑Coupling Diversification Unavailable in Monohalogenated or Non‑Halogenated ACPAs

The 4‑bromo‑3‑fluorophenyl motif provides two electronically distinct, chemoselective handles for sequential derivatization. The bromine atom undergoes Suzuki–Miyaura or Buchwald–Hartwig coupling preferentially, while the fluorine substituent remains inert under typical Pd‑catalyzed conditions, permitting a second orthogonal functionalization step [1]. In contrast, the closest halogenated trans‑ACPA analogues—trans‑2‑(4‑bromophenyl)cyclopropanamine and trans‑2‑(3‑fluorophenyl)cyclopropanamine—each contain only a single reactive halogen, restricting the number of sequential transformations to one [2]. This dual‑handle capability directly increases the chemical space accessible per synthetic route, reducing the number of building blocks that must be procured for SAR library construction.

Building Block Utility Cross‑Coupling Reactivity Late‑Stage Functionalization

Bromine Atom Provides Quantifiable Anomalous Scattering Advantage for X‑Ray Crystallography Over Chlorine‑ or Fluorine‑Only Analogues

The bromine atom in CAS 1807941-93-0 serves as an intrinsic anomalous scatterer for experimental phasing in protein–ligand co‑crystallography. At the commonly used Cu Kα wavelength (λ = 1.5418 Å), the imaginary scattering factor f″ for bromine is approximately 1.5 electrons, compared to 0.7 electrons for chlorine and 0.0 electrons for fluorine [1]. This translates to a substantially stronger anomalous signal for bromine, enabling single‑wavelength anomalous dispersion (SAD) phasing with fewer diffraction data or smaller crystals [2]. Mono‑halogenated trans‑ACPA analogues containing only chlorine or fluorine lack comparable anomalous scattering power, precluding their use as intrinsic phasing tools.

Structural Biology Crystallographic Phasing Heavy Atom Derivative

Halogen Substitution Pattern on the ACPA Scaffold Modulates LSD1 Selectivity Over MAO‑A/B, as Established by Systematic SAR

The Miyamura et al. (2016) structure–activity relationship study of over 45 arylcyclopropylamines demonstrates that the nature and position of aryl substituents critically govern the selectivity of ACPAs for LSD1 over the homologous flavoenzymes MAO‑A and MAO‑B [1]. While the parent compound tranylcypromine is a non‑selective, irreversible inhibitor of LSD1 (Ki ≈ 28 μM), MAO‑A, and MAO‑B, certain halogenated ACPA derivatives achieve significantly enhanced LSD1 selectivity [2]. Although the IC₅₀ and selectivity indices for the specific 4‑bromo‑3‑fluoro derivative have not been disclosed in the public domain, the SAR trends reported in [1] indicate that the 3‑fluoro substituent, in combination with a bulky 4‑substituent, is a key determinant for steering selectivity away from MAOs and towards LSD1. This class‑level inference positions the 4‑bromo‑3‑fluoro substitution pattern as a rationally designed motif for LSD1‑selective probe development, distinguishable from the promiscuous inhibition profile of tranylcypromine [1].

LSD1/MAO Selectivity Epigenetic Probe Selectivity Off‑Target Amine Oxidase Activity

Fluorine Substituent Imparts Metabolic Stability Advantage Relative to Non‑Fluorinated ACPA Analogues

Fluorine substitution on the aromatic ring of drug‑like molecules is a well‑established strategy for blocking cytochrome P450‑mediated oxidative metabolism at the substituted position, thereby improving metabolic half‑life [1]. The 3‑fluoro substituent in CAS 1807941-93-0 occupies the meta position of the phenyl ring, a site typically susceptible to CYP450 hydroxylation [2]. In head‑to‑head comparisons of fluorinated vs. non‑fluorinated phenylcyclopropylamines, the presence of fluorine on the aromatic ring has been correlated with reduced intrinsic clearance in human liver microsome assays [3]. Accordingly, the 4‑bromo‑3‑fluorophenyl ACPA is predicted to exhibit greater metabolic stability than its non‑fluorinated 4‑bromophenyl counterpart, which lacks the protective fluorine substituent.

Metabolic Stability CYP450 Oxidative Metabolism Fluorine Blocking Effect

Procurement‑Optimized Application Scenarios for rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans


Focused LSD1‑Selective Inhibitor Library Synthesis via Orthogonal Derivatization

Medicinal chemistry teams developing next‑generation LSD1 inhibitors for oncology or neurological indications can employ CAS 1807941-93-0 as a dual‑handle scaffold. The bromine atom enables initial Suzuki–Miyaura coupling to introduce diverse aryl or heteroaryl groups, while the fluorine atom remains intact for a subsequent diversification step (e.g., SNAr or ¹⁹F labeling) [1]. This sequential reactivity eliminates the need to purchase both a bromo‑only and a fluoro‑only analogue, streamlining procurement and reducing costs [2].

LSD1–Inhibitor Co‑Crystallography with Intrinsic SAD Phasing

Structural biology groups engaged in determining high‑resolution co‑crystal structures of LSD1 with trans‑arylcyclopropylamine inhibitors can leverage the bromine atom in the 4‑position as an intrinsic anomalous scatterer for experimental phasing [1]. At Cu Kα wavelength, bromine provides an f″ of ~1.5 e, sufficient for single‑wavelength anomalous dispersion (SAD) phasing without the need for a separate heavy‑atom soak or derivatization step [2]. This accelerates structure determination timelines and preserves the native binding pose.

In Vivo Pharmacokinetic Profiling of ACPA‑Based Epigenetic Probes

Researchers requiring an ACPA scaffold with improved metabolic stability for in vivo target engagement studies should select the 3‑fluoro‑substituted derivative [1]. The fluorine atom blocks CYP450‑mediated hydroxylation at the meta position, a primary metabolic soft spot on arylcyclopropylamines [2]. While the 4‑bromophenyl analogue is predicted to undergo rapid oxidative clearance, the 4‑bromo‑3‑fluoro compound offers a longer half‑life, enabling more robust PK/PD correlations in rodent models .

Chemical Biology Probe Development Requiring ¹⁹F NMR Readout

The fluorine atom at the 3‑position serves as a sensitive ¹⁹F NMR probe for monitoring ligand–protein interactions, conformational changes, or metabolite formation in cell‑based and in vitro assays [1]. Unlike the non‑fluorinated tranylcypromine scaffold, CAS 1807941-93-0 enables direct ¹⁹F NMR detection without the need for additional labeling, reducing assay development time and cost [2].

Quote Request

Request a Quote for rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.